molecular formula C27H42O4 B12658175 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate CAS No. 94201-44-2

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate

Cat. No.: B12658175
CAS No.: 94201-44-2
M. Wt: 430.6 g/mol
InChI Key: UNRVSFSDQNHLOX-YOEZIVMMSA-N
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Description

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is a synthetic steroid derivative. It is part of the pregnane steroid family, which includes compounds that are structurally related to progesterone. This compound is characterized by its hydroxyl groups at the 3beta and 17 positions and a hexanoate ester at the 17 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate typically involves multiple steps starting from a suitable steroid precursor. The hydroxylation at the 3beta and 17 positions can be achieved through selective oxidation reactions. The esterification at the 17 position with hexanoic acid is usually performed under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Hydroxylation: Using specific oxidizing agents to introduce hydroxyl groups at the desired positions.

    Esterification: Reacting the hydroxylated steroid with hexanoic acid in the presence of a catalyst.

    Purification: Employing techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce deoxy derivatives.

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, immune response, and reproductive functions.

Comparison with Similar Compounds

Similar Compounds

  • 3beta,17alpha-Dihydroxypregn-5-en-20-one
  • 3beta,16alpha-Dihydroxypregn-5-en-20-one
  • 3beta,21-Dihydroxypregn-5-en-20-one

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is unique due to the presence of the hexanoate ester at the 17 position, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its stability and bioavailability compared to similar compounds.

Properties

CAS No.

94201-44-2

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate

InChI

InChI=1S/C27H42O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h9,20-23,29H,5-8,10-17H2,1-4H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1

InChI Key

UNRVSFSDQNHLOX-YOEZIVMMSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)C

Origin of Product

United States

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